molecular formula C18H18N2O2 B15062803 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- CAS No. 27945-45-5

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl-

Cat. No.: B15062803
CAS No.: 27945-45-5
M. Wt: 294.3 g/mol
InChI Key: OLHQWYZJCYGQDW-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 3,5-dimethyl-4-hydroxybenzaldehyde under acidic or basic conditions, followed by cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the reagents used.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The hydroxyl group and the quinazolinone core play crucial roles in its binding affinity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-methyl-
  • 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-2-ethyl-
  • 4(3H)-Quinazolinone, 3-(3,5-dimethylphenyl)-2-ethyl-

Uniqueness

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-ethyl- is unique due to the presence of both the 3,5-dimethyl-4-hydroxyphenyl group and the 2-ethyl substitution. This combination enhances its chemical reactivity and potential biological activities compared to other quinazolinone derivatives.

Properties

CAS No.

27945-45-5

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

2-ethyl-3-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C18H18N2O2/c1-4-16-19-15-8-6-5-7-14(15)18(22)20(16)13-9-11(2)17(21)12(3)10-13/h5-10,21H,4H2,1-3H3

InChI Key

OLHQWYZJCYGQDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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